Bicyclo[2.2.2]octan-2-amine
Overview
Description
Bicyclo[2.2.2]octan-2-amine is a bicyclic amine with a unique structure characterized by a bicyclo[2.2.2]octane framework. This compound is of interest due to its rigid and symmetrical structure, which imparts unique chemical and physical properties. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octan-2-amine can be synthesized through several methods. One common approach involves the deamination of bicyclo[2.2.2]octan-2-yl-amines using nitrous acid in acetic acid . Another method involves the solvolysis of ethyl N-nitrosocarbamates in ethanol . These reactions typically yield the desired amine with high selectivity and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of bicyclo[2.2.2]octane, such as ketones, carboxylic acids, and substituted amines .
Scientific Research Applications
Bicyclo[2.2.2]octan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octan-2-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of various intermediates, such as carbonium ions, which play a crucial role in its chemical reactivity . The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Bicyclo[2.2.2]octan-2-amine can be compared with other similar compounds, such as:
Bicyclo[3.2.1]octan-2-amine: This compound has a different bicyclic structure, leading to variations in chemical reactivity and physical properties.
Bicyclo[2.2.2]octane-1-amine: This isomer has the amine group at a different position, affecting its chemical behavior.
The uniqueness of this compound lies in its symmetrical structure and the specific reactivity of its amine group, which makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
bicyclo[2.2.2]octan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLJDHWIDXKUBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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